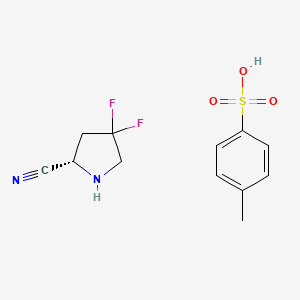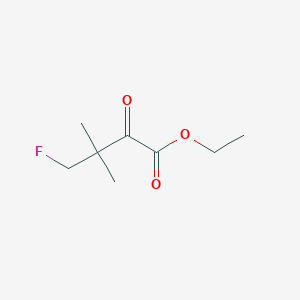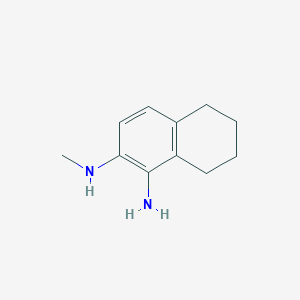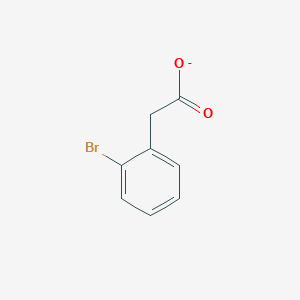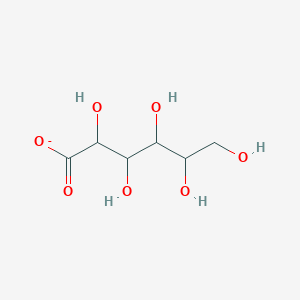
2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gluconate . It is a natural product with the IUPAC name 2,3,4,5,6-pentahydroxyhexanoate . Gluconate is a derivative of glucose and is commonly found in various biological systems. It is widely used in the food and pharmaceutical industries due to its chelating properties and its role as a source of essential minerals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.
Industrial Production Methods
In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Gluconate undergoes various chemical reactions, including:
Oxidation: Gluconate can be further oxidized to form glucarate.
Reduction: It can be reduced to form glucose.
Substitution: Gluconate can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Glucarate
Reduction: Glucose
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
Gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, which is useful in various analytical and synthetic procedures.
Biology: Gluconate is used in cell culture media as a carbon source and in metabolic studies.
Medicine: It is used in pharmaceutical formulations as a stabilizer and to enhance the bioavailability of minerals such as calcium and iron.
Industry: Gluconate is used in cleaning products, water treatment, and as a food additive to improve texture and stability
Mechanism of Action
Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Glucose: The precursor of gluconate, used as an energy source in biological systems.
Glucarate: An oxidation product of gluconate, used in various chemical applications.
Glucono-δ-lactone: A cyclic ester of gluconic acid, used as a food additive and in pharmaceuticals
Uniqueness
Gluconate is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion stabilization is required, such as in pharmaceuticals and water treatment .
Properties
Molecular Formula |
C6H11O7- |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1 |
InChI Key |
RGHNJXZEOKUKBD-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


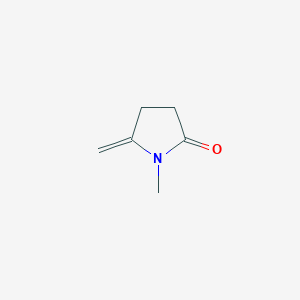
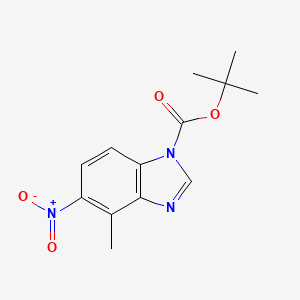
![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)
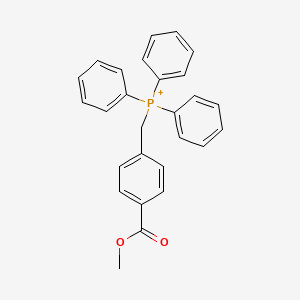
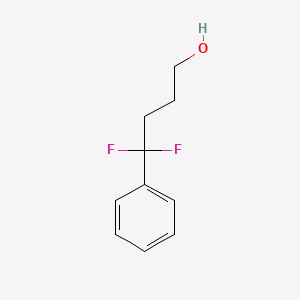
![1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one](/img/structure/B8456135.png)
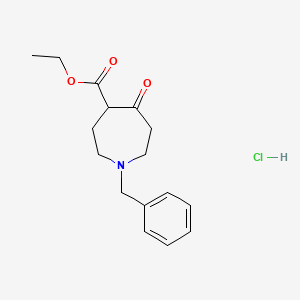
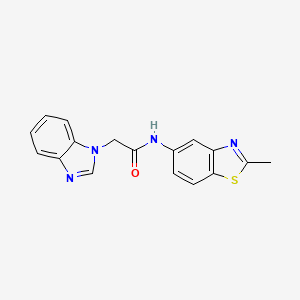
![5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B8456159.png)
